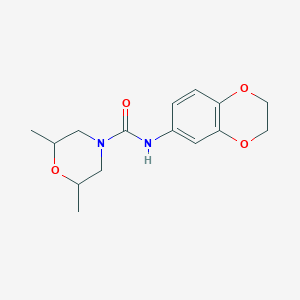
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, also known as MDPV, is a designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. In recent years, MDPV has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. Despite its illicit use, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Analytical Chemistry and Detection Methods
The study of mass spectrometric and pyrolytic behavior of aryl-substituted isoxazolines, including compounds with structures related to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, highlights their potential in analytical applications. These compounds' unique fragmentation patterns under various ionization techniques (electron ionization, positive chemical ionization, and fast atom bombardment) enable their use in the detection and identification of complex mixtures in plant extracts (Dallakian et al., 1998).
Drug Design and Medicinal Chemistry
Compounds with the isoxazole moiety, including those structurally similar to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, have been explored for their antimicrobial properties. Novel series of isoxazoles have shown promising in vitro activity against bacterial and fungal organisms, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2019).
Materials Science
In materials science, compounds with the isoxazole ring have been utilized in the synthesis of low-cost emitters with large Stokes' shifts. These materials exhibit remarkable fluorescence properties, which can be tuned based on the chemical structure, making them suitable for various applications, including luminescent materials and organic light-emitting diodes (OLEDs) (Volpi et al., 2017).
Organic Synthesis
Isoxazoles, including derivatives similar to the compound , serve as versatile reagents in organic synthesis. They have been used in regioselective synthesis, demonstrating their utility in constructing complex organic molecules with potential pharmacological activities. Such compounds are considered potent pharmacophores, widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Propriétés
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-4-5-12(9-14)15-10-13(17-21-15)11-16(19)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONUMBZUMVKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)
![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)






![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)

